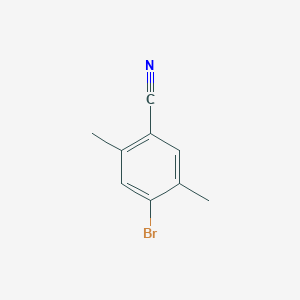

4-Bromo-2,5-dimethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of this compound can be achieved from 1,4-Dibromo-2,5-dimethylbenzene and Copper(I) Cyanide . Another method involves preparing a benzonitrile by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring with two methyl groups and a nitrile group attached . The average mass of the molecule is 210.070 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.07 . Further details such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Herbicide Resistance and Biotransformation

One significant application of related compounds involves enhancing herbicide resistance in transgenic plants. Research has demonstrated that plants expressing a bacterial detoxification gene can resist high levels of bromoxynil, a herbicide, by converting it to a less harmful metabolite. This process is facilitated by the introduction of a gene from a soil bacterium, Klebsiella ozaenae, into the plant, showcasing a novel approach to achieving herbicide resistance (Stalker, Mcbride, & Malyj, 1988). Further, the biotransformation of bromoxynil under various anaerobic conditions has been studied, indicating its degradation through reductive debromination, which could inform environmental management strategies (Knight, Berman, & Häggblom, 2003).

Chemical Synthesis and Material Science

In chemical synthesis, the aryne reaction has been employed to create various methylphenylacetonitriles, demonstrating the versatility of bromoarenes in organic synthesis. This method allows for the generation of compounds under conditions that favor a tandem addition-rearrangement reaction, which is crucial for developing synthetic pathways (Waggenspack, Tran, Taylor, Yeung, Morgan, Deshmukh, Khanapure, & Biehl, 1992). Additionally, novel materials like flexible and plastically deformable crystals have been developed from 4-bromobenzonitrile, illustrating the potential of such compounds in creating new material properties (Alimi, Lama, Smith, & Barbour, 2018).

Bromodomain Ligands and Cancer Research

The discovery of 3,5-dimethylisoxazoles acting as acetyl-lysine-mimetic bromodomain ligands highlights another research avenue. These compounds, by displacing acetylated histone-mimicking peptides from bromodomains, offer a foundation for developing selective inhibitors for cancer therapy and other diseases (Hewings, Wang, Philpott, Fedorov, Uttarkar, Filippakopoulos, Picaud, Vuppusetty, Marsden, Knapp, Conway, & Heightman, 2011).

Safety and Hazards

Safety data sheets suggest that exposure to 4-Bromo-2,5-dimethylbenzonitrile should be avoided. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQTNIFPKVBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)

![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2732722.png)